molecular formula C16H20N2O3 B2969332 N-(4-Cyanooxan-4-YL)-2-(2,6-dimethylphenoxy)acetamide CAS No. 1385454-21-6

N-(4-Cyanooxan-4-YL)-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B2969332
CAS RN: 1385454-21-6
M. Wt: 288.347
InChI Key: GRYHPTVXMCIPRQ-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-2-(2,6-dimethylphenoxy)acetamide, also known as ODQ, is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Antitumor Activity

N-(4-Cyanooxan-4-YL)-2-(2,6-dimethylphenoxy)acetamide has been explored for its antitumor activity. A study by Fahim et al. (2019) demonstrated that certain synthesized compounds, including derivatives of this chemical, showed outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking and density functional theory (DFT) studies were conducted to evaluate the interaction energies and molecular structures, contributing to a better understanding of their potential as antitumor agents (Fahim et al., 2019).

Molecular Imprinting and Biological Evaluation

Fahim and Abu-El Magd (2021) studied the synthesis of molecular imprinted polymers (MIPs) using derivatives of this compound. These MIPs were investigated for their structural properties and potential applications in fields like paper sheet preparation. Their study also included antimicrobial activity assessments and molecular docking studies, indicating the versatility of these compounds in various applications (Fahim & Abu-El Magd, 2021).

Potential Pesticide Applications

Research by Olszewska et al. (2011) focused on the characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally related to the compound . These derivatives were analyzed using X-ray powder diffraction, suggesting their potential applications as pesticides (Olszewska et al., 2011).

Structural and Chemical Properties

A study by Karmakar et al. (2007) examined the structural aspects of similar amide-containing isoquinoline derivatives, providing insights into their potential applications in creating salts and inclusion compounds. This research highlights the importance of understanding the structural properties of such compounds for their application in various scientific fields (Karmakar et al., 2007).

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-4-3-5-13(2)15(12)21-10-14(19)18-16(11-17)6-8-20-9-7-16/h3-5H,6-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYHPTVXMCIPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-YL)-2-(2,6-dimethylphenoxy)acetamide

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